methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its interaction with hydrophobic pockets in proteins .
Biochemical Pathways
Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
For instance, the trifluoromethyl group can enhance the metabolic stability of the compound, potentially leading to a longer half-life . It can also influence the compound’s lipophilicity, which can affect its absorption and distribution .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the compound’s ionization state, which can affect its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with an appropriate carbamate precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are designed to be efficient and sustainable, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and carbamates, such as:
Trifluoromethylpyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Carbamate derivatives: Compounds with different alkyl or aryl groups attached to the carbamate moiety.
Uniqueness
Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, increased lipophilicity, and improved biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRUWFPQZSVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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